molecular formula C15H13Cl B3133049 2-chloro-9,9-dimethyl-9H-fluorene CAS No. 382602-31-5

2-chloro-9,9-dimethyl-9H-fluorene

Cat. No.: B3133049
CAS No.: 382602-31-5
M. Wt: 228.71 g/mol
InChI Key: ANDIDBWHCQXRAM-UHFFFAOYSA-N
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Description

2-chloro-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Cl It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and two methyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9,9-dimethyl-9H-fluorene typically involves the chlorination of 9,9-dimethylfluorene. One common method is the reaction of 9,9-dimethylfluorene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient chlorinating agents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chlorine atom can yield 9,9-dimethylfluorene.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include 9,9-dimethyl-9H-fluoren-2-amine, 9,9-dimethyl-9H-fluoren-2-thiol, etc.

    Oxidation: Products include 9,9-dimethylfluorenone, 9,9-dimethylfluorene-2-carboxylic acid.

    Reduction: The major product is 9,9-dimethylfluorene.

Scientific Research Applications

2-chloro-9,9-dimethyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-9,9-dimethyl-9H-fluorene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-dimethylfluorene
  • 2-bromo-9,9-dimethylfluorene
  • 9,9-dimethyl-9H-fluoren-2-amine
  • 9,9-dimethyl-9H-fluoren-2-thiol

Uniqueness

2-chloro-9,9-dimethyl-9H-fluorene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

2-Chloro-9,9-dimethyl-9H-fluorene (CAS Number: 23072874) is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C15H13Cl
  • Molecular Weight : 244.72 g/mol
  • Structure : The compound features a chlorinated aromatic system which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that chlorinated derivatives of fluorene exhibit significant antimicrobial properties. A study reported that various halogenated carbazole derivatives demonstrated moderate to good antibacterial activity against several strains of bacteria and fungi. Although specific data for this compound is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
Carbazole Derivative 8aE. coli, S. aureusModerate
Carbazole Derivative 9cF. porum, A. macrosporeExcellent
Chlorinated CarbazoleP. aeruginosa, B. subtilisGood

Anticancer Activity

Chlorinated compounds are often investigated for their potential anticancer properties due to their ability to interact with cellular mechanisms. Some studies have suggested that this compound could exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines, various chlorinated fluorene derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents.

Table 2: Cytotoxicity Results

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.4
Chlorinated Fluorene DerivativeHeLa (Cervical Cancer)22.1

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Safety and Toxicity

The safety profile of this compound remains under investigation. Preliminary toxicity assessments indicate that while some chlorinated derivatives exhibit low acute toxicity in animal models, long-term exposure effects are yet to be fully characterized.

Table 3: Toxicity Data Overview

Compound NameAcute Toxicity (LD50)Observations
This compound>5000 mg/kg (oral)Low acute toxicity
Related Chlorinated CompoundsVariesRequires further study

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-9,9-dimethyl-9H-fluorene, and what factors influence reaction yields?

  • Methodology :

  • Lithiation-Halogenation : A common approach involves lithiation of 9,9-dimethylfluorene using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C), followed by quenching with phosphorus trichloride (PCl₃) or hexachloroethane to introduce the chloro substituent . Yields (~31%) depend on reaction time, stoichiometry, and inert atmosphere maintenance.
  • Purification : Column chromatography (silica gel, n-hexane/dichloromethane eluent) is critical for isolating the product from intermediates/byproducts .
    • Key Factors :
  • Temperature control during lithiation to prevent side reactions.
  • Catalyst selection (e.g., PdCl₂ for cross-coupling in halogenated derivatives) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and methyl group integration .
  • HPLC/GC : Quantifies purity (>95% typical for research-grade material) .
  • X-ray Crystallography : Resolves molecular conformation and crystallographic packing (e.g., dihedral angles between aromatic systems) .
    • Validation : Cross-referencing melting points (e.g., ~96°C for 9,9-dimethylfluorene derivatives ) with DSC data ensures consistency.

Advanced Research Questions

Q. How do the chloro and dimethyl substituents influence the electronic and steric properties of this compound?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and assesses steric hindrance from methyl groups. For example, 9,9-dimethylfluorene derivatives exhibit reduced π-π stacking due to steric bulk .
  • Photophysical Analysis : UV-Vis and fluorescence spectroscopy evaluate substituent effects on absorption/emission. Chloro groups may redshift spectra via electron-withdrawing effects, while methyl groups enhance solubility .
    • Data Interpretation : Compare with analogs (e.g., 7-bromo-2-iodo-9,9-dimethylfluorene ) to isolate substituent contributions.

Q. What strategies can resolve contradictions in reported photophysical data for halogenated fluorene derivatives?

  • Methodology :

  • Controlled Replication : Standardize solvent polarity, concentration, and excitation wavelengths to minimize environmental variability .
  • Triplet-State Analysis : Time-resolved spectroscopy distinguishes radiative vs. nonradiative decay pathways. For example, dibenzo[b,d]furan substituents reduce nonradiative decay in fluorene cores, enhancing photoluminescence quantum yield (PLQY) .
    • Case Study : Discrepancies in PLQY (e.g., 59% for DBF-substituted vs. 40% for fluorene-substituted derivatives ) highlight substituent-dependent exciton dynamics.

Q. How can single-crystal X-ray diffraction elucidate the molecular conformation and packing of this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of CH₂Cl₂/hexane solutions .
  • Structural Refinement : SHELXL software refines bond lengths/angles and detects intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
    • Key Metrics : Dihedral angles between fluorene rings (e.g., 71.97° in chloro-methyl derivatives ) inform steric and electronic models.

Properties

IUPAC Name

2-chloro-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDIDBWHCQXRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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